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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

For researchers, scientists, and drug development professionals, the accurate and precise
guantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is
paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of
analytical methods used for the quantification of Sofosbuvir impurity D, a critical process-
related impurity. The data presented is compiled from various validation studies to aid in the
selection of the most suitable analytical methodology.

Understanding Sofosbuvir Impurity D

Sofosbuvir impurity D is a diastereomer of Sofosbuvir, with the chemical nhame propan-2-yl
(2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-
yllmethoxy-phenoxyphosphoryllamino]propanoate.[1][2] Its structural similarity to the active
ingredient necessitates highly specific and sensitive analytical methods for its detection and
guantification. While some studies refer to "phosphoryl impurities" or "process-related
impurities" more generally, this guide focuses on methods that have been validated for
impurities structurally related to Sofosbuvir D.

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different Reverse Phase High-Performance
Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
methods for the quantification of Sofosbuvir-related impurities. While direct head-to-head
comparisons are limited in the literature, this compilation allows for an objective assessment
based on reported validation parameters.
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Table 1: Performance Comparison of Analytical Methods for Sofosbuvir Impurity Quantification
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Disclaimer: The data presented in Table 1 is for "phosphoryl impurity” and other "related
impurities" as specific data for "Sofosbuvir impurity D" across multiple methods was not
available in the reviewed literature. "Phosphoryl impurity" is a general term for process-related
impurities and may not be identical to Sofosbuvir impurity D. The performance of these
methods for the specific quantification of Sofosbuvir impurity D may vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The
following are representative experimental protocols for the quantification of Sofosbuvir
impurities.

RP-HPLC Method 1 (for Phosphoryl Impurity)[3][4]

 Instrumentation: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 pm)

» Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
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o Elution Mode: Isocratic
e Flow Rate: 1.0 mL/min
o Detection: UV at 260 nm

o Sample Preparation: Standard solutions of the phosphoryl impurity were prepared by
dissolving 25 mg in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Further dilutions were
made to achieve concentrations within the linearity range.[4]

RP-HPLC Method 2 (for Sofosbuvir and its impurity)[5]

 Instrumentation: Not explicitly specified, but a C18 column is commonly used.
o Mobile Phase: Not explicitly specified.

o Elution Mode: Not explicitly specified.

o Flow Rate: Not explicitly specified.

o Detection: UV detection.

o Sample Preparation: Standard solutions were prepared to achieve concentrations within the
0.5-7.5 ppm range.

UPLC Method 1 (for Sofosbuvir)[6]

¢ Instrumentation: Waters UPLC system with a photodiode array detector and an X-Bridge
BEH C18 column (100 x 4.6 mm, 2.5 pm).

+ Mobile Phase: Not explicitly specified.
o Elution Mode: Not explicitly specified.
o Flow Rate: Not explicitly specified.

» Detection: Not explicitly specified.
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o Sample Preparation: Powdered tablets equivalent to 400 mg of Sofosbuvir were dissolved in

mobile phase to a concentration of 15 pg-mL~2.

Experimental Workflow for Accuracy and Precision
Studies

The following diagram illustrates a typical workflow for conducting accuracy and precision

studies for a Sofosbuvir impurity, as guided by ICH principles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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